4-Fluoro-3,5-dimethyl-DL-phenylalanine
Overview
Description
4-Fluoro-3,5-dimethyl-DL-phenylalanine is a phenylalanine derivative . The hydrogen at position 4 on the benzene ring is replaced by a fluoro group . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dimethyl-DL-phenylalanine is represented by the Inchi Code: 1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3, (H,14,15) . The molecular weight is 211.24 .Physical And Chemical Properties Analysis
4-Fluoro-3,5-dimethyl-DL-phenylalanine is a solid at ambient temperature . It has a boiling point of 245 degrees Celsius .Scientific Research Applications
4-Fluoro-3,5-dimethyl-DL-phenylalanine is a chemical compound with the CAS Number: 1259957-45-3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One specific application of fluorinated compounds, including 4-Fluoro-3,5-dimethyl-DL-phenylalanine, is in the field of enzymatic synthesis . Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials due to their unique properties . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
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Peptide Synthesis : Fluorinated phenylalanines, including 4-Fluoro-3,5-dimethyl-DL-phenylalanine, can be used in peptide synthesis . Peptides are short chains of amino acids that can serve a wide range of functions in the body, and synthesizing them in the lab can help researchers study their properties and potential uses.
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Pharmaceutical Applications : Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
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Molecular Imaging : Fluorinated compounds are widely used in molecular imaging . This involves using molecules that have been designed specifically to interact with specific biological targets and produce a signal that can be detected and analyzed. Fluorinated compounds can be used to create contrast agents for imaging techniques like MRI and PET scans .
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Material Science : Fluorinated compounds are also used in material science . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
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Enzymatic Synthesis : Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
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NMR, HPLC, LC-MS, UPLC Studies : 4-Fluoro-3,5-dimethyl-DL-phenylalanine can be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) . These techniques are used to analyze and identify chemical compounds, and fluorinated compounds like 4-Fluoro-3,5-dimethyl-DL-phenylalanine can provide unique signals that make them easier to detect and analyze .
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQFWPMVPQNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethyl-DL-phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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